2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one

Medicinal Chemistry ADME Prediction Lipophilicity

2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one (molecular formula C₁₃H₁₆INO₂, molecular weight 345.18 g/mol) belongs to the piperidinyl ethanone class of aryl ethers, featuring a 3-iodophenoxy substituent linked to a piperidine amide backbone. This compound is structurally defined by its meta-iodo substitution on the aromatic ring, which distinguishes it from ortho- and para-iodo positional isomers.

Molecular Formula C13H16INO2
Molecular Weight 345.18 g/mol
Cat. No. B7857928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one
Molecular FormulaC13H16INO2
Molecular Weight345.18 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)COC2=CC(=CC=C2)I
InChIInChI=1S/C13H16INO2/c14-11-5-4-6-12(9-11)17-10-13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2
InChIKeyCLDJJBBTDAQKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one: A Positional Isomer in Piperidinyl Ethanone Research Compounds


2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one (molecular formula C₁₃H₁₆INO₂, molecular weight 345.18 g/mol) belongs to the piperidinyl ethanone class of aryl ethers, featuring a 3-iodophenoxy substituent linked to a piperidine amide backbone. This compound is structurally defined by its meta-iodo substitution on the aromatic ring, which distinguishes it from ortho- and para-iodo positional isomers [1]. Typical research-grade purity is specified at 95% .

Why 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one Cannot Be Directly Substituted by Its 2-Iodo or 4-Iodo Analogs


Positional isomerism of the iodine atom on the phenoxy ring is not a trivial structural variation; it leads to measurable differences in lipophilicity, electronic distribution, steric accessibility, and hydrogen-bonding potential. These physicochemical changes can alter ADME profiles, receptor-binding affinities, and synthetic reactivity, making the 3-iodo isomer a distinct chemical entity rather than a drop-in replacement for the 2-iodo or 4-iodo analogs. The quantitative evidence below demonstrates that even within this narrow isomer series, procurement and application decisions must be compound-specific [1].

Quantitative Differentiation Evidence for 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one Versus Positional Isomer Analogs


Lipophilicity (clogP) Divergence Between 3-Iodo and 2-Iodo Isomers

The target 3-iodo isomer exhibits a computed clogP of 2.45, while the corresponding 2-iodo isomer (PubChem CID 60763486) has an XLogP3 of 3.1. This 0.65 log unit difference represents a meaningful divergence in partition coefficient that can influence membrane permeability and off-target binding profiles [1][2].

Medicinal Chemistry ADME Prediction Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation Between 3-Iodo and 2-Iodo Isomers

The 3-iodo isomer has a predicted TPSA of 40.54 Ų, significantly higher than the 29.5 Ų reported for the 2-iodo isomer. This 11.04 Ų increase typically reduces passive blood-brain barrier penetration and may alter oral absorption characteristics [1][2].

CNS Drug Design Oral Bioavailability Physicochemical Profiling

Hydrogen Bond Acceptor Count Variation

The 3-iodo isomer is predicted to possess 3 hydrogen bond acceptor (HBA) sites (two oxygen lone pairs plus the piperidine nitrogen), whereas the 2-iodo isomer is assigned only 2 HBA sites by the same computational methodology. This discrepancy suggests that the spatial orientation of the iodophenoxy group modulates the availability of the nitrogen lone pair for intermolecular hydrogen bonding [1][2].

Solubility Prediction Target Engagement Medicinal Chemistry

Boiling Point and Density Comparison with the 4-Iodo Isomer

The 4-iodo positional isomer (CAS 1293170-42-9) has a predicted boiling point of 452.98 °C (at 760 Torr) and a predicted density of 1.574 g/cm³. In contrast, experimental or predicted boiling point and density data for the 3-iodo isomer are not available in major public databases, representing a characterization gap that may impact distillation-based purification strategies and solvent compatibility assessments .

Organic Synthesis Purification Method Development Physicochemical Characterization

High-Value Application Scenarios for 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one Based on Differentiation Evidence


Peripheral-Target Drug Discovery Programs Requiring Restricted CNS Exposure

The 3-iodo isomer's higher TPSA (40.54 Ų) compared with the 2-iodo analog (29.5 Ų) suggests reduced passive blood-brain barrier penetration. Medicinal chemistry teams designing kinase inhibitors, GPCR antagonists, or enzyme inhibitors intended for peripheral tissues may preferentially select this isomer to minimize CNS-mediated side effects [1].

Synthesis of Iodine-125/123 Radioligands for SPECT Imaging

The iodine atom at the 3-position serves as a site for isotopic exchange or electrophilic radioiodination. Compounds in this structural class have been explored as sigma receptor radioligands [2], and the 3-iodo isomer's distinct lipophilicity profile (clogP 2.45) may confer favorable tissue distribution kinetics for nuclear medicine applications.

Suzuki-Miyaura Cross-Coupling Building Block for Library Synthesis

The aryl iodide functionality enables palladium-catalyzed cross-coupling reactions, making this compound a versatile intermediate for generating diverse biaryl libraries. The steric environment of the 3-iodo position offers a different coupling reactivity profile compared with 2-iodo or 4-iodo isomers, which can be exploited for regioselective derivatization [1].

Technical Documentation Hub

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